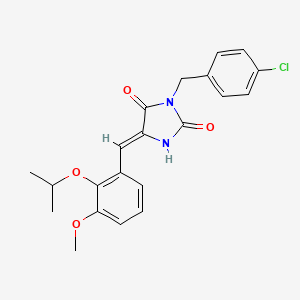
3-(4-chlorobenzyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It is mainly used to control broadleaf weeds and grasses in crops such as soybeans, cotton, peanuts, and sunflowers. Clomazone is a member of the imidazolinone family of herbicides, which are known for their selective and potent weed control.
Mecanismo De Acción
The mechanism of action of Clomazone involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, Clomazone disrupts the normal metabolic processes of the plant, leading to its death.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 1-2 days. However, Clomazone can cause some irritation to the skin and eyes, and inhalation of the herbicide can cause respiratory irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomazone has several advantages for use in laboratory experiments. It is highly selective, meaning that it can target specific weeds without harming the crop. It is also relatively inexpensive and easy to use. However, Clomazone has some limitations, including its potential for environmental contamination and its potential to cause harm to non-target organisms.
Direcciones Futuras
There are several potential future directions for the study of Clomazone. One area of interest is the development of new formulations and delivery systems for the herbicide, which could improve its effectiveness and reduce its environmental impact. Another area of interest is the study of the potential use of Clomazone in the treatment of cancer, which could lead to the development of new chemotherapeutic agents. Additionally, further research is needed to fully understand the potential ecological effects of Clomazone use, including its impact on non-target organisms and the environment.
Métodos De Síntesis
The synthesis of Clomazone involves the reaction of 4-chlorobenzyl chloride with 2-isopropoxy-3-methoxybenzaldehyde in the presence of sodium hydride. This reaction produces 4-chlorobenzylidene-2-isopropoxy-3-methoxybenzyl ether, which is then reacted with 2,4-imidazolidinedione in the presence of potassium carbonate to produce Clomazone.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds, including common lambsquarters, velvetleaf, and pigweed. In addition to its herbicidal properties, Clomazone has also been studied for its potential use in the treatment of cancer. Studies have shown that Clomazone can inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-13(2)28-19-15(5-4-6-18(19)27-3)11-17-20(25)24(21(26)23-17)12-14-7-9-16(22)10-8-14/h4-11,13H,12H2,1-3H3,(H,23,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKLNBGRMOFYJK-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

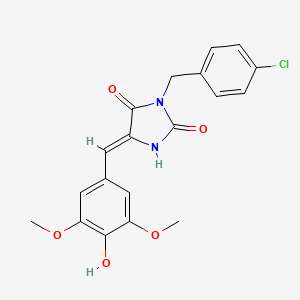
![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5224244.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
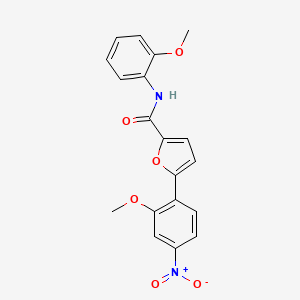
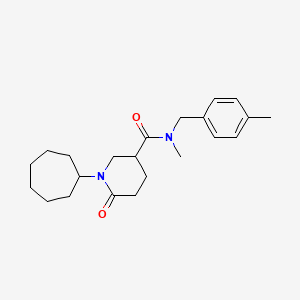
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)
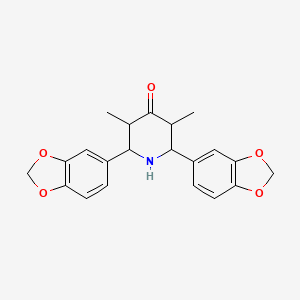

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)

![3,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5224295.png)
![methyl 2-({[4-(4-morpholinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5224300.png)
![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)